3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride
Overview
Description
3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is a chemical compound that has garnered attention in scientific research due to its versatile applications. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a piperidine ring via an amide linkage. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for benzamide or piperidine derivatives .
Mode of Action
Compounds with similar structures, such as benzamides and piperidines, are known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving proteins or enzymes that interact with benzamide or piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride typically involves a multi-step process:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the meta position, forming 3-bromobenzene.
Amidation: The brominated benzene is then subjected to an amidation reaction with piperidine-4-amine to form 3-Bromo-N-(piperidine-4-yl)benzamide.
Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride finds extensive applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(piperidine-4-yl)benzamido hydrochloride
- 3-Fluoro-N-(piperidine-4-yl)benzamido hydrochloride
- 3-Iodo-N-(piperidine-4-yl)benzamido hydrochloride
Uniqueness
3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
3-bromo-N-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINFJRZAMRLFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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